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Pharmacological Profile & Experimental Data

The following tables consolidate the quantitative experimental data for mitragynine pseudoindoxyl and

relevant comparator compounds.

Table 1: Receptor Binding Affinity (Ki, nM) & Functional Activity [1] [2]

_ DOR KOR
MOR Affinity o . . . .
Compound (Ki, nM) Affinity Affinity Primary Functional Activity
' (Ki, nM) (Ki, nM)
Mitragynine 0.8%+0.2 3.0%+13 24+0.9 Mu Opioid Receptor (MOR)
Pseudoindoxyl (mouse) (mouse) (mouse) Agonist / Delta Opioid
Receptor (DOR) Antagonist [1]
[2]
Mitragynine 230 £ 47 1011 + 49 231+21 Partial MOR Agonist
(mouse) (mouse) (mouse)
7-Hydroxymitragynine 37 £ 4 (mouse) 91+8 132+7 MOR Agonist
(mouse) (mouse)
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- DOR KOR
MOR Affinity o o ) ) o
Compound (Ki, nM) Affinity Affinity Primary Functional Activity
' (Ki, nM) (Ki, nM)
Morphine Comparableto  N/A N/A Full MOR Agonist
3 (MOR)

Table 2: In Vive Pharmacological Outcomes (Mouse Models) [1]

Pharmacological Effect Mitragynine Pseudoindoxyl = Morphine (Comparator)
Analgesic Potency (sc) EDso = 0.76 mg/kg Reference compound
Respiratory Depression Limited Significant

Constipation Limited Significant

Tolerance Development Slower than morphine Rapid

Physical Dependence Limited Significant

Conditioned Place Preference/Aversion  No reward or aversion Produces reward

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for the key experiments cited in the tables.

e Radioligand Binding Assays [1]

o Objective: Determine affinity (Ki) for opioid receptors.
o Protocol:
= Membrane Preparation: Use cell lines (e.g., CHO, HEK-293) stably expressing mouse
(MOR-1, DOR-1, KOR-1) or human cloned opioid receptors.
= |ncubation: Incubate membrane preparations with a fixed concentration of a radioactive
ligand (e.g., [FHIDAMGO for MOR) and varying concentrations of the test compound
(mitragynine pseudoindoxyl) in a suitable buffer (e.g., Tris-HCI, pH 7.4) for 60-90 minutes
at 25°C.
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= Filtration & Quantification: Terminate the reaction by rapid filtration through glass-fiber
filters to separate bound from free radioligand. Measure the radioactivity on the filters
using a scintillation counter.

= Data Analysis: Use nonlinear regression analysis (e.g., in GraphPad Prism) to calculate
the inhibition constant (Ki) from the ICso values.

e [3°S]GTPyS Functional Assay [1]

o Objective: Measure functional efficacy as a G-protein activator.
o Protocol:
= Membrane Preparation: Use membranes from cells expressing the target opioid
receptor.
= Stimulation: Incubate membranes with GDP, a fixed concentration of [3>°S]GTPyS, and
varying concentrations of the test agonist in an assay buffer.
= Filtration & Quantification: After 60 minutes at 30°C, terminate the reaction by filtration.
Scintillation counting quantifies the bound [3>*S]GTPyS, which reflects G-protein
activation.
= Data Analysis: Generate concentration-response curves to determine ECso and Emax
(maximal effect) values relative to a standard full agonist.

¢ [B-Arrestin-2 Recruitment Assay (BRET) [1] [3]

o Objective: Quantify B-arrestin-2 recruitment to the activated receptor.
o Protocol:
= Cell Transfection: Co-transfect HEK-293 cells with plasmids encoding a tagged p-opioid
receptor (e.g., Renilla luciferase-tagged) and a tagged [3-arrestin-2 (e.g., GFP-tagged).
= Stimulation & Measurement: Treat cells with the test compound and measure the
interaction via Bioluminescence Resonance Energy Transfer (BRET). The energy transfer
from the receptor-luciferase to B-arrestin-GFP occurs only upon recruitment.
= Data Analysis: Compare the BRET signal ratio induced by the test compound to that
induced by a reference agonist like morphine. Mitragynine pseudoindoxyl fails to recruit
B-arrestin-2, a key feature of its biased agonism [1].

e In Vivo Antinociception & Side Effect Profiling [1]

o Objective: Evaluate analgesic potency and opioid-related adverse effects in live animals.
o Protocol:
= Animal Models: Use male mice (e.g., CD-1, ICR strains).
= Antinociception Test: Administer the compound subcutaneously (sc) or intraperitoneally
(ip) and measure latency to a nociceptive stimulus (e.qg., tail-flick, hot-plate) to calculate %
analgesia and EDso.
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= Side Effect Tests:

Respiratory Depression: Measure arterial blood gas (pOz, pCOz2) or whole-body
plethysmography.

Constipation: Assess by measuring fecal output or gastrointestinal transit time
(e.g., charcoal meal test).

Tolerance: Administer the compound repeatedly over days and track the decline in
analgesic effect.

Dependence: Assess withdrawal signs (e.g., jumps, tremors) after administering an
antagonist like naloxone.

Conditioned Place Preference (CPP): Test the compound's rewarding/aversive
properties by measuring the time spent in a drug-paired environment versus a
neutral one.

Signaling Pathway & Experimental Workflow

The unique therapeutic profile of mitragynine pseudoindoxyl is attributed to its G protein-biased agonism

at the MOR. The diagram below illustrates this key signaling concept and the primary experimental

workflow used to characterize it.
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Key Implications for Drug Development

The data indicates that mitragynine pseudoindoxyl is not a broad category but a specific lead compound with

a highly desirable profile.

¢ A Template for Safer Analgesics: Its structure serves as a promising scaffold for developing a new
generation of opioids. The mixed MOR agonist/DOR antagonist mechanism and G-protein bias
are two distinct, non-mutually exclusive strategies that may contribute to its reduced side effects [1]
[2].

e Focus on Metabolic Pathways: As a metabolite of 7-hydroxymitragynine (itself a metabolite of
mitragynine), its formation in vivo is a critical factor in understanding the overall pharmacology of
kratom use [2].

¢ Critical Research Considerations: When working with this compound, be aware that its
unsubstituted indole NH is critical for receptor binding (alkylation removes activity), and
substitutions at the C-9 position are tolerated and can be used to fine-tune properties [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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